E4CPG
Overview
Description
Mechanism of Action
Pharmacokinetics
. Its bioavailability could be influenced by factors such as its solubility, stability, and the presence of transport proteins.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 4-(1-Amino-1-carboxypropyl)benzoic acid. For instance, the pH of the environment can affect the ionization state of the carboxylic acid group, potentially influencing its reactivity . Additionally, factors such as temperature and the presence of other molecules could also affect its stability and interactions with its target receptors.
Biochemical Analysis
Biochemical Properties
4-(1-Amino-1-carboxypropyl)benzoic acid interacts with metabotropic glutamate receptors, specifically Group I/Group II . These receptors are a type of glutamate receptor that are less well understood than their ionotropic counterparts. They are involved in a variety of physiological processes, including modulation of neurotransmission .
Cellular Effects
In cellular processes, 4-(1-Amino-1-carboxypropyl)benzoic acid has been shown to inhibit the enhancement of postsynaptic currents (IPSC) in single synapse mechanisms .
Molecular Mechanism
At the molecular level, 4-(1-Amino-1-carboxypropyl)benzoic acid acts at rat cortical metabotropic glutamate receptors with a KB value of 0.367 mM . This indicates that it has a high affinity for these receptors and is likely to exert its effects by binding to them .
Dosage Effects in Animal Models
In animal models, 4-(1-Amino-1-carboxypropyl)benzoic acid has been shown to significantly inhibit nociception induced by glutamate injection . The maximal inhibition values for the antinociceptive action of this compound in glutamate-induced nociception were 48% (intraplantar), 49% (intrathecal) and 40% (intracerebroventricular) .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of E4CPG involves the reaction of 4-carboxyphenylglycine with ethyl iodide under basic conditions. The reaction typically proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
E4CPG undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction of this compound can yield the corresponding alcohols.
Substitution: This compound can undergo nucleophilic substitution reactions, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
E4CPG has several scientific research applications, including:
Chemistry: Used as a tool to study the structure-activity relationships of metabotropic glutamate receptors.
Biology: Helps in understanding the role of metabotropic glutamate receptors in various biological processes.
Medicine: Investigated for its potential therapeutic effects in neurological disorders such as epilepsy and chronic pain.
Industry: Used in the development of new drugs targeting metabotropic glutamate receptors
Comparison with Similar Compounds
Similar Compounds
- (RS)-MCPG
- LY341495
- MPEP
- CPCCOEt
Uniqueness
E4CPG is unique due to its higher potency compared to (RS)-MCPG. It has a broader range of activity, affecting both group I and II metabotropic glutamate receptors, making it a valuable tool in neuroscience research .
Properties
IUPAC Name |
4-(1-amino-1-carboxypropyl)benzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-2-11(12,10(15)16)8-5-3-7(4-6-8)9(13)14/h3-6H,2,12H2,1H3,(H,13,14)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIEFWRHRHFRLFT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)C(=O)O)(C(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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